molecular formula C6H5N3O B13675833 5-Amino-4-hydroxynicotinonitrile

5-Amino-4-hydroxynicotinonitrile

Cat. No.: B13675833
M. Wt: 135.12 g/mol
InChI Key: BBOIDXMKCOTXBM-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Nicotinonitrile Scaffolds in Modern Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. ekb.egacs.org Its unique electronic properties and ability to engage in a variety of chemical reactions make it a privileged scaffold in the synthesis of a wide range of functional materials and biologically active compounds. ekb.egacs.org Pyridine derivatives are integral to numerous natural products, including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as alkaloids. ekb.eg In medicinal chemistry, the pyridine motif is frequently incorporated into drug candidates to enhance properties such as water solubility, metabolic stability, and binding affinity to biological targets. acs.org

Similarly, the nicotinonitrile (3-cyanopyridine) scaffold is of substantial interest, particularly in the development of pharmaceuticals. ekb.egresearchgate.netresearchgate.net The cyano group is a versatile functional handle that can be transformed into various other functionalities, and its presence on the pyridine ring often imparts potent biological activities. ekb.egresearchgate.net Nicotinonitrile derivatives have been successfully developed into marketed drugs and are investigated for a broad spectrum of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. ekb.egresearchgate.net The established importance of both pyridine and nicotinonitrile frameworks underscores the potential utility of their derivatives in diverse scientific pursuits.

Historical Context and Evolution of 5-Amino-4-hydroxynicotinonitrile Research

A comprehensive search of scientific databases and historical chemical literature yields no specific information on the historical context or the evolution of research focused on this compound. There are no seminal papers detailing its first synthesis, nor is there a discernible timeline of research development. This absence suggests that the compound has not been a subject of significant historical investigation or that any early work remains unpublished or indexed in less accessible formats.

Academic Relevance and Scope of Current Research Directions

Consistent with the lack of historical data, there is no evidence of current, active research directions specifically targeting this compound. While research on substituted nicotinonitriles is an active field, this particular combination of amino and hydroxy substituents at the 5 and 4 positions, respectively, does not appear in recent or ongoing studies. Consequently, its academic relevance is currently undefined, as it has not been identified as a key intermediate, a target molecule for its properties, or a building block in the synthesis of more complex structures in the available literature.

Due to the lack of available research findings, no data tables with detailed information on the properties or synthesis of this compound can be provided.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

5-amino-4-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H5N3O/c7-1-4-2-9-3-5(8)6(4)10/h2-3H,8H2,(H,9,10)

InChI Key

BBOIDXMKCOTXBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)N)C#N

Origin of Product

United States

Synthetic Methodologies for 5 Amino 4 Hydroxynicotinonitrile and Its Derivatives

Classical Synthetic Approaches

The foundational methods for constructing the nicotinonitrile framework have long relied on well-established organic reactions. These classical approaches are characterized by condensation, cyclization, and subsequent functional group manipulations.

Condensation Reactions and Cyclization Strategies

The construction of the pyridine (B92270) ring of nicotinonitrile derivatives is often achieved through multi-component reactions that involve the condensation of simple, readily available precursors followed by cyclization. A common strategy involves the reaction of a β-ketonitrile or its equivalent with other reagents to form the substituted pyridine core.

For instance, a widely used method for synthesizing 2-aminonicotinonitrile derivatives involves the cyclocondensation of a chalcone (B49325) derivative with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297). nih.gov In this type of reaction, the chalcone (an α,β-unsaturated ketone) provides the carbon backbone, malononitrile contributes the cyano group and an adjacent carbon, and ammonium acetate serves as the nitrogen source for the pyridine ring. The reaction typically proceeds in a solvent like ethanol (B145695) under reflux conditions. nih.gov

Another classical approach is the Guareschi-Thorpe reaction, where a cyanoacetamide condenses with a 1,3-dicarbonyl compound to form a substituted 2-pyridone, which can then be further functionalized. Variations of this reaction, using different starting materials like 2-cyanothioacetamide, can lead to the formation of related pyridinethiones, such as 6-Amino-3,5-dicyano-4-(2-thienyl)-2(1H)-pyridinethione. researchgate.net These reactions highlight the versatility of using activated nitriles in building the pyridine ring.

A four-component reaction strategy has also been employed, reacting an aldehyde, an acetophenone (B1666503) derivative, a compound like 3-oxo-3-phenylpropanenitrile, and ammonium acetate. nih.gov This method allows for the rapid assembly of highly substituted nicotinonitriles from simple starting materials in a single step. nih.gov

Table 1: Examples of Classical Condensation/Cyclization Reactions for Nicotinonitrile Synthesis

Starting Material 1 Starting Material 2 Reagent(s) Product Type Reference(s)
Chalcone Malononitrile Ammonium Acetate 2-Aminonicotinonitrile derivative nih.gov
Aldehyde, Acetophenone 3-Oxo-3-phenylpropanenitrile Ammonium Acetate Substituted Nicotinonitrile nih.gov
Cyanoacetamide 1,3-Dicarbonyl Compound Base 2-Hydroxynicotinamide derivative
2-Cyanothioacetamide Dicarbonyl Compound Base Pyridinethione derivative researchgate.net

Functional Group Interconversions and Directed Modifications

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. ic.ac.ukfiveable.me This is particularly important in the synthesis of specifically substituted nicotinonitriles like 5-Amino-4-hydroxynicotinonitrile, where the desired functional groups may not be present after the initial ring formation.

A primary example of FGI is the dehydration of a nicotinamide (B372718) to a nicotinonitrile. This can be achieved using various dehydrating agents, such as phosphorus pentoxide or benzenesulfonyl chloride. orgsyn.org Similarly, a nicotinic acid can be converted to the corresponding nitrile. orgsyn.org These methods are useful when the pyridine ring with the required acid or amide precursor is readily available.

Once the nicotinonitrile core is established, directed modifications can be performed to introduce or alter substituents. For example, a hydroxyl group can be converted into a better leaving group, such as a sulfonate ester, to facilitate nucleophilic substitution. vanderbilt.edu Conversely, a halogen atom, like in 3-bromopyridine, can be displaced to introduce other functionalities or can participate in cross-coupling reactions. orgsyn.org The amino group on the ring can also be modified, for instance, through isosteric replacement or conversion to other functional groups to explore structure-activity relationships. nih.gov

Advanced and Sustainable Synthetic Protocols

In recent years, a shift towards more efficient and environmentally friendly synthetic methods has led to the development of advanced protocols. These include mechanochemical techniques and sophisticated catalytic systems that offer improvements in yield, reaction time, and sustainability.

Mechanochemical Synthesis Techniques

Mechanochemistry utilizes mechanical force, such as grinding or milling, to drive chemical reactions, often in the absence of a solvent. youtube.comyoutube.com This approach addresses environmental concerns by minimizing solvent use and can lead to shorter reaction times and simplified purification procedures. youtube.com

While not yet specifically reported for this compound itself, mechanochemical methods have been successfully applied to the synthesis of structurally related nitrogen heterocycles. For example, novel 5-amino-pyrazole-4-carbonitriles have been synthesized in high yields through three-component mechanochemical reactions involving azo-linked aldehydes, malononitrile, and hydrazines. nih.gov The reactions were performed using a ball mill at room temperature, demonstrating the potential of this solvent-free technique for constructing complex heterocyclic systems efficiently. nih.gov The success in these related systems strongly suggests the applicability of mechanochemistry for the sustainable synthesis of nicotinonitrile derivatives.

Catalytic Approaches in Nicotinonitrile Synthesis (e.g., Palladium-catalyzed reactions)

Catalysis offers a powerful tool for synthesizing nicotinonitriles with high efficiency and selectivity. Both heterogeneous and homogeneous catalysts have been employed.

A notable example of heterogeneous catalysis is the use of nanomagnetic metal-organic frameworks (MOFs) for the synthesis of a wide range of nicotinonitrile derivatives. nih.gov These catalysts can be easily recovered and reused, providing a green and sustainable pathway. The reaction proceeds via a four-component condensation under solvent-free conditions at elevated temperatures, affording excellent yields in short reaction times. nih.gov

Palladium-catalyzed cross-coupling reactions are particularly prominent in modern organic synthesis. These methods are valuable for introducing the cyano group onto a pre-existing pyridine or arene ring. For instance, palladium catalysts have been used for the cyanation of nitroarenes using organocyanides, which avoids stoichiometric metal and halogen waste. elsevierpure.com Another palladium-catalyzed transformation involves the conversion of N-phthaloyl hydrazones, derived from aldehydes, into nitriles. rsc.org Furthermore, the classic Rosenmund-von Braun reaction, involving the reaction of an aryl halide (like 3-bromopyridine) with a cyanide source (like cuprous cyanide), often benefits from palladium catalysis to improve yields and reaction conditions. orgsyn.org An unconventional catalytic cycle involving both palladium and arsenic has been developed for the hydration of nitriles to amides, a reaction that demonstrates the diverse catalytic transformations possible for the nitrile functional group. frontiersin.org

Table 2: Examples of Catalytic Approaches in Nitrile Synthesis

Reaction Type Catalyst System Substrate(s) Key Advantage(s) Reference(s)
Multi-component Condensation Nanomagnetic MOF Aldehydes, acetophenones, etc. Reusable catalyst, solvent-free, high yields nih.gov
Denitrative Cyanation Palladium catalyst Nitroarenes, Aminoacetonitrile Avoids stoichiometric waste elsevierpure.com
Hydrazone to Nitrile Palladium/N-heterocyclic carbene N-Phthaloyl hydrazones Cleavage of N-N bond rsc.org
Cross-Coupling Palladium catalyst Aryl iodides, Zinc complex Direct synthesis of complex radicals rsc.org
Nitrile Hydration Palladium chloride, Arsenic trioxide Various nitriles Mild conditions, neutral pH frontiersin.org

Strategic Utilization of Precursors and Reagents

In multi-component condensation strategies, the key precursors are carefully chosen to construct the desired substituted pyridine ring in a single pot.

Malononitrile : This is a crucial C3 building block. It provides the carbon atom of the cyano group and the adjacent C5 carbon of the pyridine ring. Its activated methylene (B1212753) group readily participates in Knoevenagel condensations. nih.govnih.gov

Carbonyl Compounds (Aldehydes and Ketones) : These reagents, such as acetophenone derivatives or various aldehydes, typically form the C4 and C3 positions of the pyridine ring. nih.gov The nature of the aldehyde or ketone determines the substitution pattern at these positions.

Ammonia (B1221849) Source : Ammonium acetate is the most common reagent used to provide the nitrogen atom for the pyridine ring. nih.govnih.gov It conveniently decomposes under thermal conditions to generate ammonia in situ.

β-Ketonitriles and Enaminonitriles : Compounds like 3-oxo-3-phenylpropanenitrile serve as versatile precursors that contain both a carbonyl and a nitrile-adjacent methylene group, providing a significant portion of the final ring structure. nih.gov

For syntheses relying on functional group interconversion, the strategic precursors are pyridine derivatives that are already substituted or are amenable to substitution.

Nicotinic acid and Nicotinamide : These are common starting materials for producing the parent nicotinonitrile via dehydration. orgsyn.org

Halopyridines : 3-Bromopyridine or other halopyridines are key precursors for introducing the cyano group via nucleophilic substitution or palladium-catalyzed cyanation reactions. orgsyn.org

The strategic deployment of these precursors allows for a modular and flexible approach to synthesizing a diverse library of nicotinonitrile derivatives.

The Central Role of Malononitrile and Associated Building Blocks

Malononitrile is a cornerstone in the synthesis of a diverse array of pyridine derivatives, including this compound. researchgate.net Its unique reactivity, stemming from the two electron-withdrawing nitrile groups, makes it a versatile component in various multicomponent reactions. researchgate.netresearchgate.net

One common strategy involves the condensation of malononitrile with other reagents. For instance, a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has been developed for the synthesis of highly functionalized N-alkylated pyridines. nih.gov This process is believed to proceed through a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent autoxidation and aromatization. nih.gov

Another approach utilizes malononitrile dimer as a precursor. The reaction conditions can be tailored to produce either pyridine or benzene (B151609) derivatives. nih.gov For example, the reaction of malononitrile dimer with enaminones or arylidenemalononitrile can be directed to yield pyridines. nih.gov Furthermore, the condensation of malononitrile dimer with DMFDMA followed by reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazolo[3,4-b]pyridine derivatives. nih.gov

The synthesis of various nicotinonitrile derivatives often starts with the cyclization of a chalcone derivative with malononitrile. nih.govresearchgate.net This method has been employed to produce 2-aminonicotinonitrile derivatives, which can then be further modified. nih.gov The use of catalysts like montmorillonite (B579905) K-10 has been shown to facilitate an efficient and green synthesis of functionalized cyano pyridines in a chemo- and regioselective manner through a four-component reaction. researchgate.net

Ultrasound irradiation has also been explored as a green chemistry approach to promote the synthesis of heterocyclic compounds using malononitrile. nih.gov For example, the synthesis of chromeno[b]pyridine derivatives has been achieved through a reaction involving aromatic aldehydes, malononitrile, and 4-aminocoumarin, catalyzed by TiO2 nanoparticles. nih.gov

The following table summarizes various synthetic approaches utilizing malononitrile and related building blocks for the preparation of nicotinonitrile and other pyridine derivatives.

Starting MaterialsReagents/CatalystProduct TypeReference
Aldehydes, Malononitrile, N-alkyl-2-cyanoacetamidesK2CO3, Microwave irradiationN-alkylated pyridines nih.gov
Malononitrile dimer, Enaminones/ArylidenemalononitrilePiperidine or Acetic acid/Ammonium acetatePyridines nih.gov
Chalcone derivative, MalononitrileAmmonium acetate2-Aminonicotinonitrile nih.gov
β-keto ester, Arylaldehyde, Malononitrile, AlcoholMontmorillonite K-10Functionalized cyano pyridines researchgate.net
Aromatic aldehydes, Malononitrile, 4-aminocoumarinTiO2 nanoparticlesChromeno[b]pyridines nih.gov
Salicylaldehydes, Malononitrile dimer, Alcohols-O-substituted 5-alkoxy-5H-chromeno[2,3-b]pyridines nih.gov
Azo-linked aldehydes, Malononitrile, Phenylhydrazine/p-tolylhydrazineFe3O4@SiO2@Tannic acid5-Amino-pyrazole-4-carbonitriles nih.gov
Aldehydes, Malononitrile, 4-hydroxycoumarinElectrochemical cell, Sodium bromide2-amino-5-oxo-4,5-dihydropyrano(3,2-c)chromene-3-carbonitrile derivatives academie-sciences.fracademie-sciences.fr

Navigating Stereochemical and Regioselective Outcomes in Synthesis

The control of stereochemistry and regioselectivity is a critical aspect in the synthesis of complex molecules like derivatives of this compound. Achieving specific stereoisomers is important as different isomers can exhibit varied biological activities. youtube.com

Stereochemical Control:

Strategies to control the stereochemical outcome of a reaction can involve either substrate control, where existing stereochemistry in a molecule dictates the formation of new stereocenters, or auxiliary control, where a temporary chiral group is introduced to direct the stereochemistry of a reaction and is subsequently removed. youtube.com For instance, in the synthesis of certain heterocyclic compounds, a chiral auxiliary can be used to control the approach of a reagent to a reactive site, thereby favoring the formation of one stereoisomer over another. youtube.com

In the context of synthesizing derivatives, such as 5-amino-6-dialkylamino-4-hydroxypentanamide, asymmetric epoxidation of a (E)-γ,δ-unsaturated carboxylic acid followed by intramolecular lactonization has been utilized to construct two chiral centers with high stereocontrol. semanticscholar.org

Regioselective Control:

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is also a key consideration. The synthesis of different regioisomers of isoxazoles from β-enamino diketones has been achieved by modifying reaction conditions and the structure of the substrate. rsc.org This demonstrates that careful selection of reagents and reaction parameters can direct the cyclization process to yield a specific regioisomer.

In the synthesis of pyridine derivatives, regioselectivity can be influenced by the nature of the starting materials and the reaction pathway. For example, the reaction of thioacrylamides with α-thiocyanatoacetophenone can proceed through two different cyclization pathways, leading to the formation of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. nih.gov Quantum chemical calculations have been used to understand the mechanism and predict the more likely pathway based on activation energies. nih.gov

The following table highlights examples of stereochemical and regioselective control in the synthesis of related heterocyclic compounds.

Synthetic GoalMethod/StrategyKey OutcomeReference
Stereocontrol in Frontalin synthesisSubstrate and Auxiliary controlFormation of a specific stereoisomer youtube.com
Synthesis of chiral 5-amino-6-dialkylamino-4-hydroxypentanamide derivativesAsymmetric epoxidation and intramolecular lactonizationHigh stereocontrol in the formation of two chiral centers semanticscholar.org
Regioselective synthesis of isoxazolesVariation of reaction conditions and substrate structureFormation of specific regioisomers rsc.org
Regioselective synthesis of dihydrothiophenesControl of cyclization pathway (intramolecular SN2 vs. nucleophilic addition/elimination)Formation of a specific regioisomer nih.gov

Chemical Reactivity and Derivatization Strategies of the Nicotinonitrile Core

Transformations at the Amino and Hydroxyl Positions

The amino and hydroxyl groups on the 5-Amino-4-hydroxynicotinonitrile core are primary sites for various chemical modifications. The amino group, being a nucleophile, can readily participate in reactions such as acylation, alkylation, and diazotization. For instance, acylation with agents like acetic anhydride (B1165640) or benzoyl chloride can introduce acylamino functionalities. scirp.org Similarly, alkylation reactions can be employed to introduce alkyl chains. scirp.org The hydroxyl group, on the other hand, can undergo etherification or esterification reactions, further expanding the possibilities for derivatization. These transformations are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for its application in medicinal chemistry and materials science.

The reactivity of these groups can be influenced by their position on the pyridine (B92270) ring and the electronic nature of other substituents. For example, the presence of the electron-withdrawing nitrile group can affect the nucleophilicity of the amino group.

Reactivity of the Nitrile Group and its Functionalization

The nitrile (cyano) group is a key functional group that significantly influences the reactivity of this compound. The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to nucleophilic attack. libretexts.orgnih.gov This electrophilicity can be further enhanced by the presence of adjacent electron-withdrawing groups on the pyridine ring. nih.gov

Common transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate. libretexts.orgchemistrysteps.comlibretexts.org This transformation is valuable for introducing acidic functionalities or for further synthetic manipulations.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgchemistrysteps.com This provides a route to introduce an aminomethyl group.

Addition of Nucleophiles: The electrophilic carbon of the nitrile group can be attacked by various nucleophiles, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. libretexts.orglibretexts.org

Cycloaddition Reactions: The nitrile group can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides and [2+2+2] cycloadditions with alkynes, to form a variety of heterocyclic rings. nih.gov

The reactivity of the nitrile group is a cornerstone for constructing more complex molecular architectures based on the this compound scaffold.

Construction of Fused Heterocyclic Systems

A significant application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems. The strategic positioning of the amino, hydroxyl, and nitrile groups facilitates various annulation reactions, leading to the formation of bicyclic and polycyclic compounds with diverse biological and material properties.

The inherent pyridine structure of this compound serves as a foundation for the construction of fused pyridine and pyrimidine (B1678525) rings. For instance, reactions involving the amino and nitrile groups can lead to the formation of pyridopyrimidines. researchgate.net The amino group can react with suitable reagents to form a new ring fused to the original pyridine core. For example, condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of a fused pyrimidine ring. The specific reaction conditions and the nature of the reactants determine the final structure of the fused system.

The versatile nature of this compound allows for its use in the synthesis of fused thiazole (B1198619) and pyrazole (B372694) rings.

Thiazole Ring Formation: The formation of a thiazole ring often involves the reaction of the amino group and an adjacent functional group with a sulfur-containing reagent. researchgate.netresearchgate.net For example, in the Cook-Heilbron thiazole synthesis, an α-aminonitrile reacts with reagents like carbon disulfide to form a 5-aminothiazole. wikipedia.org The Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound, is another common method. youtube.com These reactions can be adapted to the this compound scaffold to generate fused thiazolopyridine derivatives.

Pyrazole Ring Formation: The synthesis of pyrazole rings typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov In the context of this compound, the molecule itself can act as a synthon. For instance, the amino group can react with a suitable diketone or a related species to form a fused pyrazole ring. Alternatively, the nitrile group can be transformed into a group that facilitates pyrazole formation. A common method involves the reaction of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov

The following table summarizes some reagents used in these ring formations:

Fused RingReagent TypeExample Reagent
Thiazole Sulfur-containing reagentCarbon disulfide wikipedia.org
α-Halocarbonyl compoundα-Bromo ketone youtube.com
Pyrazole Hydrazine derivativeHydrazine hydrate (B1144303) beilstein-journals.orgnih.gov
1,3-Dicarbonyl compoundAcetylacetone

The synthesis of fused oxazole (B20620) rings can be achieved through various cyclization strategies involving the amino and hydroxyl groups of this compound. One common approach is the reaction of an α-amino alcohol with a carboxylic acid or its derivative, followed by cyclodehydration. nih.gov In the case of this compound, the amino and hydroxyl groups are suitably positioned for such cyclizations. For example, reaction with an appropriate carbonyl compound can lead to the formation of an intermediate that can then cyclize to form a fused oxazole ring. Gold-catalyzed formal [3+2] cycloaddition reactions have also been employed for the synthesis of substituted oxazoles. nih.gov

The following table outlines some methods for oxazole synthesis:

Synthesis MethodReactants
From α-Amino Alcohols α-Amino alcohol, Carboxylic acid/derivative nih.gov
From α-Chloroglycinates α-Chloroglycinate, Thiobenzamide/Thiourea researchgate.net
Gold-Catalyzed Cycloaddition N-aminopyridinium ylides, Alkynes nih.gov
One-pot Synthesis Amino acids, Carboxylic acids nih.gov

Mechanistic Investigations of Reaction Pathways

Understanding the mechanistic pathways of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The reactivity of the nitrile group, for example, is often modulated by the presence of adjacent electron-withdrawing groups, which increase the electrophilicity of the nitrile carbon. nih.gov

In cycloaddition reactions, the mechanism often involves the initial nucleophilic attack of the amino group or another nucleophilic center on an electrophilic species, followed by an intramolecular cyclization. For instance, in the formation of thiazoles, the sulfur atom of a thioamide can act as a nucleophile, attacking an electrophilic carbon to initiate the cyclization process. youtube.com

Mechanistic studies often employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational methods to elucidate the transition states and intermediates involved in the reaction. These investigations provide valuable insights into the factors that control the regioselectivity and stereoselectivity of the reactions, enabling the rational design of synthetic routes to complex heterocyclic systems.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation (Infrared, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of a compound. These techniques are based on the principle that molecules absorb and scatter light at specific frequencies corresponding to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy: In a typical Fourier Transform Infrared (FT-IR) analysis, the spectrum of 5-Amino-4-hydroxynicotinonitrile would be recorded to identify its characteristic functional groups. For instance, the presence of an amino group (-NH₂) would be indicated by stretching vibrations in the range of 3300-3500 cm⁻¹. A hydroxyl (-OH) group would exhibit a broad absorption band, typically between 3200 and 3600 cm⁻¹. The nitrile (-C≡N) group has a very characteristic sharp absorption band around 2200-2260 cm⁻¹. The aromatic pyridine (B92270) ring would show characteristic C-H and C=C stretching and bending vibrations in the fingerprint region (below 1600 cm⁻¹). For example, studies on similar molecules like 2-amino-4,6-diphenylnicotinonitriles have shown N-H stretching bands in the ranges of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹, and strong cyanide (-C≡N) stretching vibrations around 2204–2210 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the C≡N stretch would also be a prominent feature. Aromatic ring breathing modes are often strong in Raman spectra, providing information about the pyridine ring. libretexts.org The analysis of non-proteinogenic amino acids using Hyper-Raman spectroscopy, a nonlinear variant, has shown that COO⁻ and NH₃⁺ groups have distinct vibrational modes that can be identified. msu.edu While not a standard technique, it highlights the depth of information that can be obtained from vibrational spectroscopy.

Functional Group Typical IR Absorption Range (cm⁻¹) Typical Raman Shift Range (cm⁻¹)
Amino (N-H Stretch) 3300-3500 3300-3500
Hydroxyl (O-H Stretch) 3200-3600 (broad) 3200-3600 (broad)
Nitrile (C≡N Stretch) 2200-2260 (sharp) 2200-2260 (strong, sharp)
Aromatic C-H Stretch 3000-3100 3000-3100
Aromatic C=C Stretch 1400-1600 1400-1600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the pyridine ring would appear as distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The chemical shifts and coupling patterns of these protons would confirm their relative positions on the ring. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. The integration of the signals would correspond to the number of protons in each environment. For example, in related aminonicotinonitrile derivatives, aromatic protons are observed in this region. oregonstate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atom of the nitrile group (-C≡N) typically appears in the range of δ 110-125 ppm. The carbons of the pyridine ring would resonate in the aromatic region (δ 100-150 ppm). The carbons bearing the amino and hydroxyl groups would be shifted downfield due to the electronegativity of these substituents. For instance, in related 2,3-dihydroquinazolin-4(1H)-ones, the aromatic carbons appear in a wide range from approximately 114 to 148 ppm. oregonstate.edu

Proton Type Typical ¹H NMR Chemical Shift (δ, ppm)
Aromatic-H 6.5-8.5
-NH₂ Variable (broad)
-OH Variable (broad)
Carbon Type Typical ¹³C NMR Chemical Shift (δ, ppm)
Aromatic C 100-150
C-CN 110-125
C-OH 150-170
C-NH₂ 130-150

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. In a typical experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the parent ion and its fragments are measured. For this compound (molecular formula: C₆H₅N₃O), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Upon fragmentation, characteristic losses would be expected. For example, the loss of the cyano group (-CN) or the hydroxyl group (-OH) would result in specific fragment ions. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to study the photophysical properties of a molecule, which are determined by its electronic structure.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound would show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridine ring and the substituents. The positions and intensities of these bands are sensitive to the solvent polarity. Studies on similar aromatic amino acids show characteristic absorption features in the UV region. nih.gov For example, 2-amino-4,6-diphenylnicotinonitriles exhibit solvent-dependent shifts in their emission maxima, indicating the influence of the solvent environment on their fluorescence properties. nih.gov

Fluorescence Spectroscopy: If this compound is fluorescent, its emission spectrum would provide information about the energy difference between the excited and ground electronic states. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The fluorescence properties can be influenced by factors such as solvent polarity and pH.

Chromatographic and Separation Techniques for Purity and Compound Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for analyzing complex mixtures. For this compound, a reversed-phase HPLC method would typically be developed. In this method, a non-polar stationary phase is used with a polar mobile phase. The retention time of the compound would be a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By running a sample and comparing its retention time to that of a known standard, the presence of the compound can be confirmed. The purity of the sample can be assessed by the presence of a single, sharp peak in the chromatogram. The development of HPLC methods for underivatized amino acids can be challenging but has been achieved with optimized conditions. oregonstate.edu

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of 5-Amino-4-hydroxynicotinonitrile. These calculations provide a detailed picture of the molecule's electronic structure and how it influences its chemical behavior.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are frequently used to determine the electronic structure of molecules like this compound. nih.gov These calculations can predict key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. ucsb.edu It helps in understanding the delocalization of electron density and the nature of bonding within the molecule. For this compound, NBO analysis would reveal the interactions between the lone pairs of the amino and hydroxyl groups with the π-system of the pyridine (B92270) ring, as well as the influence of the electron-withdrawing nitrile group.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated using DFT

ParameterEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: This data is hypothetical and serves as an illustrative example based on typical values for similar aromatic compounds.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which indicate the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the amino and hydroxyl groups are expected to be electron-rich, while the region around the nitrile group would be electron-poor.

Computational Analysis of Reaction Pathways and Transition States

Computational methods are invaluable for investigating the mechanisms of chemical reactions, including the synthesis of this compound. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways. For instance, the synthesis of substituted pyridines can occur through various routes, such as inverse electron-demand hetero-Diels-Alder reactions. rsc.org

Computational analysis can help in understanding the regioselectivity and stereoselectivity of such reactions by comparing the activation energies of different possible pathways. nih.gov For the synthesis of this compound, computational studies could elucidate the step-by-step mechanism, identifying the key intermediates and the energy barriers that control the reaction rate. This knowledge is crucial for optimizing reaction conditions to improve the yield and purity of the product.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. nih.govnih.gov For a molecule like this compound, MD simulations can reveal how it behaves in different environments, such as in various solvents or in the presence of other molecules.

Conformational analysis through MD simulations can identify the most stable three-dimensional structures of the molecule and the energy barriers between different conformations. nobelprize.orgmdpi.com The orientation of the amino and hydroxyl substituents with respect to the pyridine ring can significantly affect the molecule's properties. MD simulations can also shed light on intermolecular interactions, such as hydrogen bonding, which play a critical role in the solid-state packing and solution-phase behavior of the compound. nih.govresearchgate.net Understanding these interactions is important for predicting physical properties like solubility and melting point.

In Silico Modeling of Molecular Interactions (e.g., Protein-Ligand Docking)

In silico modeling techniques, particularly protein-ligand docking, are widely used to predict how a small molecule like this compound might interact with a biological target, such as a protein. nih.govnih.gov This approach is a cornerstone of computer-aided drug design. nih.gov The process involves computationally placing the ligand (this compound) into the binding site of a protein and evaluating the strength of the interaction.

The docking score, typically expressed in terms of binding energy, provides an estimate of the binding affinity. researchgate.net Analysis of the docked pose reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. This information can guide the design of more potent and selective inhibitors.

Table 2: Illustrative Steps in a Protein-Ligand Docking Study of this compound

StepDescription
1. Ligand PreparationThe 3D structure of this compound is generated and optimized.
2. Protein PreparationThe 3D structure of the target protein is obtained from a database (e.g., PDB) and prepared for docking.
3. Docking SimulationThe ligand is docked into the active site of the protein using a docking program.
4. Pose AnalysisThe predicted binding poses are analyzed to identify key interactions.
5. ScoringThe binding affinity is estimated using a scoring function.

Tautomeric Equilibria and Aromaticity Studies of Nicotinonitrile Derivatives

Tautomerism, the interconversion of structural isomers, is a key consideration for heterocyclic compounds like this compound. nih.gov This molecule can potentially exist in several tautomeric forms, including amino-imino and keto-enol tautomers. wikipedia.orgchemtube3d.comyoutube.com The relative stability of these tautomers can be investigated using computational methods. rsc.org

The position of the tautomeric equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents. wikipedia.org Understanding the dominant tautomeric form is crucial as it can significantly affect the molecule's chemical reactivity and biological activity.

Aromaticity is another fundamental property that can be assessed computationally. masterorganicchemistry.comyoutube.com The pyridine ring in this compound is inherently aromatic. However, the substituents can influence the degree of aromaticity. Computational indices, such as the nucleus-independent chemical shift (NICS), can be calculated to quantify the aromatic character of the ring system in its different tautomeric forms.

Exploration of Biological Activities: in Vitro and Mechanistic Studies

Anticancer Activities in Cellular Models (e.g., Antiproliferative Effects on Cancer Cell Lines)

There is no specific information available in the reviewed literature regarding the antiproliferative effects of 5-Amino-4-hydroxynicotinonitrile on any cancer cell lines.

Without primary data on its anticancer activity, the molecular mechanisms of action for this compound, such as its potential to induce apoptosis or inhibit specific enzymes involved in cancer progression, have not been elucidated.

Antimicrobial Activities (Antibacterial, Antifungal)

No studies detailing the antibacterial or antifungal properties of this compound were found. Research on other heterocyclic structures, such as pyrazole (B372694) derivatives, has shown that related compounds can possess antimicrobial potential, but this cannot be extrapolated to the specific target compound without direct experimental evidence.

Enzyme Inhibition Studies (e.g., Lipase, Proteasome, Specific Hydrolases)

There is no available research documenting the inhibitory effects of this compound on enzymes such as lipases, proteasomes, or specific hydrolases.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies require a series of related compounds and their corresponding biological activity data to determine how chemical structure influences biological function. As there is no published activity data for this compound, no SAR studies at the molecular level are available.

Receptor Modulation and Molecular Target Identification

The molecular targets of this compound have not been identified, and there is no information regarding its potential to modulate any specific biological receptors.

Applications in Advanced Chemical Sciences

Utilization as Key Intermediates for Complex Organic Synthesis

5-Amino-4-hydroxynicotinonitrile and its derivatives are highly valued as intermediates in the synthesis of more complex organic molecules, particularly heterocyclic compounds. The presence of amino, hydroxyl, and cyano groups on the pyridine (B92270) ring allows for a variety of chemical transformations.

The amino group can undergo reactions such as oxidation to form nitro derivatives or substitution reactions with alkyl halides or acyl chlorides. The nitrile group can be reduced to a primary amine, providing another point for further functionalization. These reactions are fundamental in building diverse molecular architectures.

Derivatives of aminonicotinonitrile serve as building blocks for a range of heterocyclic structures. For instance, aminopyrazoles, which share structural similarities, are synthesized through multi-component reactions and are precursors to various biologically active compounds. nih.govresearchgate.net The reactivity of the aminonitrile moiety is crucial in these syntheses, often involving condensation and cyclization reactions. The development of efficient, often green, catalytic methods for these transformations is an active area of research. nih.govnih.gov

The Strecker synthesis, a well-known method for producing amino acids from aldehydes, involves the formation of an α-amino nitrile intermediate. masterorganicchemistry.com This highlights the general importance of the amino-nitrile functional group combination in the synthesis of biologically relevant molecules.

Potential in Material Science and Photochemistry (e.g., Luminescent Materials)

The photophysical properties of molecules are of great interest in material science, particularly for the development of luminescent materials. While direct studies on the luminescent properties of this compound are not extensively reported, related compounds such as 4-aminoimidazole-5-carbonitrile (AICN) have been investigated for their photochemical behavior. researchgate.net AICN, a prebiotically plausible precursor of purines, exhibits photostability due to efficient non-radiative decay pathways. researchgate.net Understanding the photochemistry of such precursors is crucial for elucidating their roles in prebiotic chemistry and for designing novel photostable materials. researchgate.net

The study of solvent effects on the photochemistry of AICN reveals that interactions with water molecules can significantly influence the excited-state dynamics, leading to mechanisms like electron-driven proton relay. researchgate.net These findings are relevant for understanding how the environment can modulate the photophysical properties of related heterocyclic compounds like this compound.

Catalytic Applications and Ligand Development

The nitrogen atoms within the pyridine ring and the amino group of this compound make it a potential candidate for use as a ligand in coordination chemistry and catalysis. The ability of pyridine and its derivatives to coordinate with metal ions is well-established.

For example, copper complexes with aminopyridine derivatives have been synthesized and characterized. researchgate.net These complexes can exhibit interesting magnetic and structural properties. The development of novel catalysts is a significant area of chemical research, and aminopyridine-based ligands can be used to create catalysts for various organic transformations. nih.govnih.gov For instance, a nano-copper catalyst immobilized on a modified layered double hydroxide (B78521) has been used for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives, demonstrating the catalytic potential of systems incorporating related structural motifs. nih.gov

Furthermore, the guanidine (B92328) group, which can be conceptually related to the amino-pyridine structure, has been studied for its role in catalysis and its interaction with other molecules. researchgate.net The ability of such groups to participate in hydrogen bonding and act as both donors and acceptors is crucial for their function in catalytic systems. tubitak.gov.tr

Future Perspectives and Emerging Research Directions

Development of Novel and Green Synthetic Methodologies

The synthesis of functionalized heterocycles is increasingly governed by the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. Future research on 5-Amino-4-hydroxynicotinonitrile will likely move away from classical, often harsh, synthetic conditions towards more sophisticated and sustainable methods.

One of the most promising avenues is the development of novel catalytic systems. Research on related nitrogen-containing heterocycles, such as 5-aminopyrazole-4-carbonitriles, has demonstrated the power of magnetic nanocatalysts for facilitating their synthesis. nih.govrsc.orgnih.gov For instance, silica-coated Fe3O4 nanoparticles functionalized with agents like tannic acid or vanillin-thioglycolic acid have been used to catalyze three-component mechanochemical reactions, offering high yields, short reaction times, and simple, magnetic recovery of the catalyst for reuse over multiple cycles. nih.govrsc.orgnih.gov Similarly, layered double hydroxides (LDHs) have been engineered as catalytic supports, enabling efficient one-pot synthesis of pyrazole (B372694) derivatives in greener solvents like water/ethanol (B145695) mixtures. nih.gov Adapting these nanocatalyst and multicomponent reaction strategies to the synthesis of this compound could provide significant advantages in terms of operational simplicity and environmental impact. nih.govnih.gov

The choice of solvent is another critical aspect of green synthesis. Traditional peptide synthesis, for example, has relied on solvents like dichloromethane (B109758) and DMF, which have significant toxicity concerns. researchgate.net Recent studies have shown that propylene (B89431) carbonate, a biodegradable and less toxic polar aprotic solvent, can be an effective replacement in both solution- and solid-phase synthesis. researchgate.net Exploring such green solvents for the synthesis and derivatization of this compound could substantially reduce the environmental footprint of its production.

Integration of Artificial Intelligence and Machine Learning in Molecular Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing molecular design, enabling the rapid exploration of vast chemical spaces to identify novel molecules with optimized properties. nih.gov For a scaffold like this compound, AI and machine learning (ML) offer powerful tools to accelerate the discovery of new derivatives for specific applications.

Generative AI models, including Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on existing chemical data to design new molecules from scratch. nih.govgithub.com These models can be guided by a reward function to optimize for multiple desired properties simultaneously, such as predicted biological activity, synthetic accessibility, and drug-likeness. manchester.ac.uk Platforms like Chemistry42 have already demonstrated the ability of AI to generate novel, validated molecular structures against specific biological targets in a fraction of the time required by traditional methods. nih.gov Applying these generative algorithms to the this compound core would allow researchers to efficiently explore thousands of potential derivatives, prioritizing the most promising candidates for synthesis and testing.

Table 1: AI and Machine Learning Techniques in Molecular Design

Technique Description Potential Application for this compound Reference
Generative Adversarial Networks (GANs) Two neural networks, a generator and a discriminator, compete to create novel, realistic molecular structures. Design of new derivatives with specific desired properties (e.g., drug-likeness, target affinity). nih.gov
Recurrent Neural Networks (RNNs) A type of neural network well-suited for sequential data, such as SMILES strings representing molecules. Generation of synthetically accessible molecules based on the core scaffold. nih.gov
Graph Neural Networks (GNNs) Operate directly on the graph structure of molecules, capturing complex topological and chemical information. Prediction of physicochemical properties, biological activity, and suitability for materials applications. blogspot.com
Reinforcement Learning (RL) An agent learns to make decisions by performing actions in an environment to maximize a cumulative reward. Optimization of molecular structures against a multi-parameter objective function (e.g., maximizing potency while minimizing toxicity). nih.govmanchester.ac.uk

Exploration of Uncharted Reactivity Patterns

While the synthesis of the this compound scaffold is established, its full reactive potential remains largely unexplored. The molecule possesses multiple reactive sites: the amino group, the hydroxyl group, the nitrile moiety, and the pyridine (B92270) ring itself. A systematic exploration of the reactivity at each of these sites could yield a rich library of novel compounds with diverse functionalities.

Future research could focus on:

Derivatization of the Amino Group: Beyond simple acylation or alkylation, modern cross-coupling methodologies could be employed to form new C-N or N-N bonds, introducing complex aryl, heteroaryl, or other functional groups.

Reactions at the Hydroxyl Group: O-alkylation and O-acylation are standard transformations, but exploring reactions like the Mitsunobu reaction or Williamson ether synthesis with a wider range of functionalized partners could lead to novel ethers and esters with tailored properties.

Transformation of the Nitrile Group: The nitrile is a versatile functional group that can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or converted into various five-membered heterocycles like tetrazoles or triazoles, which are valuable pharmacophores in medicinal chemistry.

Reactivity of the Pyridine Ring: The electron-donating amino and hydroxyl groups activate the pyridine ring towards electrophilic substitution. Investigating reactions such as halogenation, nitration, or sulfonation could provide key intermediates for further functionalization. Additionally, the pyridine nitrogen can be alkylated or oxidized to form N-oxides, altering the electronic properties and biological profile of the molecule.

Inspiration can be drawn from the chemistry of related heterocycles. For example, the synthesis of 5-aminopyrazoles often involves the cyclocondensation of β-ketonitriles with hydrazines, highlighting the utility of the nitrile group as a key synthetic handle. beilstein-journals.org Similarly, multicomponent reactions used to build amino imidazole (B134444) carbonitriles showcase how diverse functionalities can be installed in a single step, a strategy that could be adapted to expand the chemical space around this compound. nih.gov

Advanced Analytical Techniques for Real-time Reaction Monitoring

To fully optimize the novel synthetic methods described above, a deep understanding of reaction kinetics, mechanisms, and impurity formation is essential. Traditional analysis, which relies on taking samples for offline analysis (e.g., by HPLC or NMR) after the reaction is complete, provides only a limited snapshot. The future lies in the adoption of Process Analytical Technology (PAT) and other advanced analytical techniques for real-time, in-situ monitoring.

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can continuously monitor the concentration of reactants, intermediates, and products throughout a reaction. This provides invaluable data for:

Kinetic Analysis: Determining the precise rate of reaction under different conditions (temperature, catalyst loading, etc.) to identify optimal parameters.

Mechanism Elucidation: Identifying and tracking transient intermediates that would be missed by offline analysis, offering a clearer picture of the reaction mechanism.

Impurity Profiling: Detecting the formation of byproducts in real-time, allowing for immediate adjustments to reaction conditions to minimize their formation and improve final product purity.

Endpoint Determination: Accurately identifying the moment a reaction is complete, preventing unnecessary heating or stirring and avoiding the generation of degradation products.

While many studies on related heterocycles report characterization using NMR and FTIR after synthesis is complete nih.govrsc.org, the next frontier is applying these and other spectroscopic techniques during the synthesis itself. This move towards real-time monitoring will be crucial for developing robust, scalable, and efficient processes for the production of this compound and its derivatives.

Multidisciplinary Research Collaborations for New Applications

The full potential of this compound is unlikely to be realized by a single research group or discipline. Its structural features suggest possibilities across multiple fields, and unlocking these requires synergistic collaborations.

Future research will benefit from partnerships between:

Synthetic and Computational Chemists: Synthetic chemists can synthesize the novel derivatives designed by computational chemists using AI/ML tools, creating a rapid design-make-test-learn cycle. nih.gov

Medicinal Chemists and Biologists: The structural similarity of the scaffold to known bioactive heterocycles, such as aminopyrazoles and aminoimidazoles with reported anticancer, antibacterial, or antiviral activities, suggests its potential in drug discovery. beilstein-journals.orgnih.gov Collaborations with biologists are essential to screen new derivatives against a wide range of biological targets (e.g., kinases, viral proteins) to identify promising therapeutic leads.

Materials Scientists and Physical Chemists: The nitrogen-rich, functionalized aromatic structure of this compound makes it an interesting candidate for applications in materials science. Collaborations could explore its use as a building block for metal-organic frameworks (MOFs), a ligand for novel catalysts, or a component in organic electronic materials. The use of related compounds in the functionalization of nanocatalysts highlights this potential. nih.govnih.gov

Chemical Engineers and Analytical Chemists: As promising applications are identified, collaborations with engineers and analytical experts will be vital to develop scalable, safe, and economically viable production processes, supported by the advanced real-time monitoring techniques discussed previously.

By fostering these multidisciplinary collaborations, the scientific community can ensure that the journey from fundamental chemical research to tangible, high-impact applications is both efficient and innovative.

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 5-Amino-4-hydroxynicotinonitrile in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention . Store the compound in a cool, dry place away from incompatible substances like strong oxidizers. Refer to Safety Data Sheets (SDS) for hazard-specific first-aid measures and firefighting protocols .

Q. What synthetic routes are commonly used to prepare this compound, and what parameters are critical during synthesis?

  • Methodological Answer : A typical route involves nitrile group introduction via nucleophilic substitution or condensation reactions on a pyridine scaffold. Key parameters include:

  • Temperature control : Maintain reaction temperatures between 60–80°C to avoid side reactions (e.g., hydrolysis of the nitrile group).
  • pH optimization : Use buffered conditions (pH 6–8) to stabilize the hydroxyl and amino groups during functionalization .
  • Catalyst selection : Employ palladium or copper catalysts for regioselective amination . Monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of aromatic protons (δ 6.5–8.5 ppm) and nitrile carbon (δ ~115 ppm).
  • IR : Identify the nitrile stretch (~2200 cm1^{-1}) and hydroxyl/amino bands (3200–3500 cm1^{-1}).
  • Mass spectrometry : Use high-resolution MS to verify the molecular ion peak (calculated for C6 _6H5 _5N3 _3O: 151.04 g/mol) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer :

  • Cross-validation : Compare data across multiple techniques (e.g., X-ray crystallography for structural confirmation if NMR signals overlap).
  • Solvent effects : Test in deuterated solvents (DMSO-d6 _6 vs. CDCl3 _3) to assess hydrogen bonding impacts on chemical shifts .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate spectra and assign ambiguous peaks .

Q. What computational methods predict the reactivity of the nitrile group in this compound under varying conditions?

  • Methodological Answer :

  • Molecular orbital analysis : Perform HOMO-LUMO calculations to evaluate electrophilicity of the nitrile group.
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction pathways (e.g., hydrolysis vs. cyclization) .

Q. How can researchers optimize reaction conditions for functionalizing this compound while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time.
  • Byproduct analysis : Characterize impurities via LC-MS and modify protecting groups (e.g., acetyl for the amino group) to block unwanted side reactions .

Q. What strategies are effective in analyzing stability and degradation pathways of this compound under storage?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and identify products (e.g., hydrolysis to carboxylic acid).
  • Light sensitivity tests : Use UV-vis spectroscopy to assess photodegradation rates under UV/visible light .
  • Stabilizers : Evaluate antioxidants (e.g., BHT) or inert atmosphere storage to prolong shelf life .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?

  • Methodological Answer :

  • Error source identification : Quantify losses during purification (e.g., column chromatography recovery rates) and side reactions (e.g., via mass balance).
  • Reaction kinetics : Use kinetic modeling (e.g., Arrhenius plots) to determine rate-limiting steps .
  • Scale-up adjustments : Re-optimize stirring rates and heat transfer for larger batches to maintain efficiency .

Q. What statistical approaches are suitable for validating the reproducibility of this compound synthesis?

  • Methodological Answer :

  • Repeatability testing : Conduct triplicate syntheses under identical conditions and calculate relative standard deviation (RSD) for yields.
  • Control charts : Plot purity data over multiple batches to detect systemic variability.
  • Multivariate analysis : Use PCA to correlate process parameters (e.g., pH, temperature) with product quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.